Phenoxyethyl caprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Phenoxyethyl caprylate is typically synthesized through an esterification reaction. One common method involves the reaction of octanoic acid with 2-chloroethanol . The reaction conditions usually include the presence of a catalyst and heat to facilitate the esterification process. Industrial production methods often involve large-scale esterification reactors to produce the compound efficiently .
Chemical Reactions Analysis
Phenoxyethyl caprylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Reduction: It can be reduced to form alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenoxyethyl caprylate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in various biological assays and experiments due to its solubility properties.
Medicine: It is incorporated into pharmaceutical formulations as an emollient and stabilizer.
Mechanism of Action
The mechanism of action of phenoxyethyl caprylate primarily involves its role as an emollient and solvent. It helps to stabilize formulations and improve the texture and feel of cosmetic products. The compound interacts with the skin’s surface, forming a protective layer that enhances moisture retention and provides a smooth, non-greasy feel .
Comparison with Similar Compounds
Phenoxyethyl caprylate can be compared with other similar compounds such as:
Phenoxyethanol: Used as a preservative and solvent in cosmetics and pharmaceuticals.
Caprylic acid: A fatty acid used in the production of esters like this compound.
Octanoic acid: Another name for caprylic acid, used in esterification reactions to produce various esters. This compound is unique due to its specific combination of phenoxyethyl and caprylate groups, which provide distinct emollient properties and solubility characteristics.
Properties
CAS No. |
23511-73-1 |
---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-phenoxyethyl octanoate |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-9-12-16(17)19-14-13-18-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3 |
InChI Key |
FTLLYZOWBWEERE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.